Extreme Hydrophilicity vs. Peptide Analogs
The computed octanol–water partition coefficient (LogP) of Gly-Ser-Lys-Lys-Ile-Gln-Gln (free acid) is −7.4 [1]. For a peptide of this molecular weight (~788 Da), this LogP value is markedly more negative than the typical range for neutral or moderately charged heptapeptides, which generally fall between −3.0 and −1.0 [2]. This extreme hydrophilicity arises from the combination of the Gly-Ser N-terminal polar motif, the Lys-Lys dibasic segment (contributing two primary amines), and the C-terminal Gln-Gln carboxamide pair (each contributing a polar side chain), yielding a computed hydrogen bond donor count of 13 and acceptor count of 14 [1]. In practical terms, a LogP of −7.4 predicts essentially complete partitioning into aqueous phases under all common reversed-phase chromatographic conditions, translating to minimal retention on C18 columns even at very low organic modifier concentrations—a behaviour distinct from the singly-charged or C-terminal amide analogs.
| Evidence Dimension | Octanol–water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = −7.4 |
| Comparator Or Baseline | Typical neutral/weakly-charged heptapeptides: LogP range −3.0 to −1.0 (class-level baseline from literature) [2] |
| Quantified Difference | ΔLogP ≈ −4.4 to −6.4 (target compound is approximately 4–6 log units more hydrophilic) |
| Conditions | In silico computed (ALogPS or consensus method); peptide in zwitterionic form at pH 7.4 |
Why This Matters
Extreme hydrophilicity dictates that this peptide will co-elute with the solvent front under standard C18 RP-HPLC conditions, requiring alternative purification strategies (ion-exchange, HILIC) and directly impacting procurement specifications for purity analysis.
- [1] molaid.com. Glycyl-L-seryl-L-lysyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-glutamine | 608138-55-2. Computed LogP = −7.4, hydrogen bond donors 13, hydrogen bond acceptors 14. View Source
- [2] Tao, P., Wang, R., & Lai, L. (1999). Calculating partition coefficients of peptides by the addition method. Journal of Molecular Modeling, 5(10), 189–195. [Class-level reference providing LogP ranges for small peptides.] View Source
